7-Nitro-3,4-benzocoumarin (CAS 6638-64-8), also known as 3-nitro-6H-dibenzo[b,d]pyran-6-one (3-NDBP), is a rigid, planar nitro-substituted aromatic lactone [1]. In procurement contexts, it serves a dual role: as a highly specific analytical standard for environmental toxicology—specifically for quantifying mutagenic atmospheric transformation products—and as a stable precursor for synthesizing advanced fluorescent probes and biologically active coumarin derivatives . Its fused bicyclic benzocoumarin core, combined with the electron-withdrawing nitro group, dictates its unique metabolic activation profile in bioassays and its reliable reactivity in downstream chemical syntheses [1].
Substituting 7-Nitro-3,4-benzocoumarin with generic nitro-PAHs (like 2-nitrofluorene) or its positional isomers (such as 2-NDBP) compromises both assay validity and synthetic target specificity[1]. In environmental monitoring and mutagenicity assays, 3-NDBP and 2-NDBP exhibit fundamentally different metabolic activation dependencies; for instance, 2-NDBP is heavily activated by cytosolic xanthine oxidase, whereas 3-NDBP demonstrates distinct mutational specificity and S9-fraction activation dynamics [2]. For chemical synthesis, the exact positioning of the nitro group determines the electronic distribution across the π-conjugated lactone system, meaning that using an alternative isomer will yield downstream fluorophores with shifted emission spectra or altered binding affinities, rendering generic substitution unviable for reproducible research [3].
In comparative mutagenicity studies using Salmonella typhimurium strains, 3-NDBP (7-Nitro-3,4-benzocoumarin) demonstrates a distinct metabolic activation profile compared to its positional isomer 2-NDBP [1]. While 2-NDBP is the most efficiently activated nitro-PAH by all rat liver S9 fractions (heavily reliant on cytosolic xanthine oxidase), 3-NDBP exhibits a distinct activation pathway while maintaining specific base-substitution enhancements (e.g., in strain TA7005 for C.G to A.T mutations) that are critical for differentiating atmospheric transformation products [1]. Procurement of the exact 3-NDBP isomer is therefore mandatory for accurate source apportionment and toxicological profiling of ambient air particulate matter.
| Evidence Dimension | Metabolic activation pathway and mutational specificity |
| Target Compound Data | 3-NDBP: Specific base-substitution mutagenicity enhanced by S9 fraction with distinct TA7005 (C.G to A.T) profile |
| Comparator Or Baseline | 2-NDBP (Positional Isomer): Dominant activation via cytosolic xanthine oxidase |
| Quantified Difference | Isomer-specific metabolic activation pathways preventing cross-isomer substitution in bioassays |
| Conditions | Salmonella typhimurium TA98NR and TA7005 with rat liver S9 fractions |
Ensures accurate identification and toxicological assessment of specific environmental pollutants in standardized bioassays.
As a building block for advanced materials and pharmaceuticals, 7-Nitro-3,4-benzocoumarin offers an established synthetic pathway compared to the de novo synthesis of complex substituted coumarins [1]. Prepared via the oxidation of 4'-nitrobiphenyl-2-carboxylic acid, this compound provides a stable, high-purity starting material . This reliable processability allows buyers to utilize it directly for downstream modifications—such as Raney nickel and hydrazine hydrate reductions to form amino-benzocoumarins, or alkylations—rather than attempting lower-yield, multi-step syntheses of the target fluorophores from simpler precursors [1].
| Evidence Dimension | Precursor synthesis processability |
| Target Compound Data | Established synthesis via oxidation of 4'-nitrobiphenyl-2-carboxylic acid |
| Comparator Or Baseline | De novo multi-step synthesis of complex substituted benzocoumarins |
| Quantified Difference | Provides a stable, commercially available intermediate for downstream derivatization, eliminating multi-step core synthesis |
| Conditions | Used as a starting material for Raney nickel/hydrazine reductions or alkylations |
Reduces synthetic steps and improves overall workflow efficiency for laboratories developing custom fluorescent probes.
When analyzing ambient air particulate matter, standard nitro-PAHs like 2-nitrofluoranthene (2-NF) cannot serve as analytical surrogates for nitrodibenzopyranones [1]. 3-NDBP (7-Nitro-3,4-benzocoumarin) possesses a unique lactone-fused structure that alters its chromatographic retention and ionization efficiency compared to purely hydrocarbon-based nitro-PAHs [1]. In effect-directed analysis (EDA) of airborne particles, utilizing the exact 3-NDBP standard is necessary to accurately quantify the polar fractions of atmospheric transformation products, which exhibit different polarity and DNA-adduct formation behaviors than non-oxygenated nitro-PAHs [1].
| Evidence Dimension | Analytical specificity for polar atmospheric transformation products |
| Target Compound Data | 3-NDBP: Oxygenated lactone structure requiring specific chromatographic calibration |
| Comparator Or Baseline | 2-Nitrofluoranthene (2-NF): Non-oxygenated nitro-PAH baseline |
| Quantified Difference | Distinct polarity and retention behavior preventing the use of 2-NF as a calibration surrogate for 3-NDBP |
| Conditions | Liquid chromatography and effect-directed analysis (EDA) of ambient air fine particulate matter |
Essential for analytical laboratories that need to accurately quantify oxygenated nitro-PAHs in environmental samples.
Due to its specific metabolic activation profile and base-substitution mutagenicity, 7-Nitro-3,4-benzocoumarin is an essential reference standard for Salmonella plate-incorporation and microsuspension assays [1]. It is the correct choice for laboratories conducting effect-directed analysis (EDA) of airborne fine particulate matter to evaluate the health impacts of specific nitrodibenzopyranone isomers.
As a stable, highly conjugated electrophilic precursor, this compound is ideal for material science and chemical biology labs synthesizing custom fluorophores . Its reliable reactivity in downstream modifications, such as reduction to amino-benzocoumarins, makes it a preferred starting material over simpler coumarins when developing probes for biological imaging or optical materials.
In analytical chemistry workflows focusing on atmospheric transformation products, 3-NDBP serves as a critical calibration standard [2]. Its unique oxygenated lactone structure means it cannot be substituted by standard nitro-PAHs like 2-nitrofluoranthene, making it indispensable for accurate liquid chromatography and mass spectrometry quantification of polar environmental pollutants.
Acute Toxic;Irritant